tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate
Brand Name: Vulcanchem
CAS No.: 303763-37-3
VCID: VC2442009
InChI: InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-12-7-9-20(10-8-12)11-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3,(H,19,21)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)Br
Molecular Formula: C16H24BrN3O2
Molecular Weight: 370.28 g/mol

tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate

CAS No.: 303763-37-3

Cat. No.: VC2442009

Molecular Formula: C16H24BrN3O2

Molecular Weight: 370.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate - 303763-37-3

Specification

CAS No. 303763-37-3
Molecular Formula C16H24BrN3O2
Molecular Weight 370.28 g/mol
IUPAC Name tert-butyl N-[1-[(6-bromopyridin-2-yl)methyl]piperidin-4-yl]carbamate
Standard InChI InChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-12-7-9-20(10-8-12)11-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3,(H,19,21)
Standard InChI Key FWQCRYDNQVDDCE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)Br
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)Br

Introduction

Chemical Identity and Structure

Basic Information

tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate is an organic compound characterized by the following properties:

ParameterInformation
CAS Number303763-37-3
Molecular FormulaC₁₆H₂₄BrN₃O₂
Molecular Weight370.28 g/mol
IUPAC Nametert-butyl N-[1-[(6-bromopyridin-2-yl)methyl]piperidin-4-yl]carbamate
PubChem Compound ID9799496
Physical StateWhite to yellow solid or semi-solid

The compound consists of several key structural components: a 6-bromopyridine moiety, a methylene linker, a piperidine ring, and a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen at the 4-position of the piperidine ring .

Structural Identifiers

For precise identification in chemical databases and literature, the following notations are used:

IdentifierNotation
Standard InChIInChI=1S/C16H24BrN3O2/c1-16(2,3)22-15(21)19-12-7-9-20(10-8-12)11-13-5-4-6-14(17)18-13/h4-6,12H,7-11H2,1-3H3,(H,19,21)
Standard InChIKeyFWQCRYDNQVDDCE-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)NC1CCN(CC1)CC2=NC(=CC=C2)Br

The structural arrangement provides the compound with specific chemical characteristics that determine its reactivity and potential applications in various chemical and biological contexts.

Physical and Chemical Properties

Physicochemical Characteristics

The compound exhibits the following physical and chemical properties:

PropertyDescription
AppearanceWhite to yellow solid or semi-solid
SolubilityLimited water solubility; soluble in organic solvents such as DMSO, ethanol, and dichloromethane
Storage ConditionsInert atmosphere, room temperature, away from light
Purity (Commercial)Typically ≥97%
StabilityRelatively stable under standard conditions; sensitive to strong acids and oxidizing agents

These properties significantly influence the handling, storage, and application of the compound in laboratory and industrial settings .

Structural Features of Interest

tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate contains several functional groups that contribute to its chemical reactivity and biological potential:

  • The bromine atom at the 6-position of the pyridine ring serves as a reactive site for various cross-coupling reactions, particularly palladium-catalyzed processes.

  • The methylene linker between the pyridine and piperidine moieties provides conformational flexibility.

  • The piperidine ring offers a basic nitrogen center that can participate in various chemical transformations.

  • The Boc-protected amino group at the 4-position of the piperidine ring can be readily deprotected to reveal a primary amine for further functionalization .

Synthesis Methodologies

General Synthetic Approach

The synthesis of tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate typically involves several key steps that may be adjusted based on laboratory conditions and desired yields:

  • Preparation of the Boc-protected 4-aminopiperidine starting material

  • Nucleophilic substitution reaction with 2-bromo-6-(bromomethyl)pyridine

  • Purification and isolation of the final product

Synthetic Challenges and Considerations

The synthesis presents several challenges that researchers must address to achieve high purity and yield:

  • Selective reaction at the piperidine nitrogen without affecting the Boc-protected amino group

  • Control of reaction conditions to minimize side reactions, particularly at the reactive bromopyridine site

  • Purification strategies to separate the target compound from reaction byproducts

  • Scale-up considerations for larger-scale synthesis

Alternative synthetic routes may involve different protecting groups or reaction conditions depending on specific requirements and available starting materials.

Applications in Chemical Research

Role as a Chemical Building Block

tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate serves as a valuable building block in organic synthesis for several reasons:

  • The bromopyridine moiety provides a reactive site for various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.

  • The protected amine functionality can be selectively deprotected and further functionalized.

  • The piperidine scaffold is present in numerous biologically active compounds, making this molecule a useful intermediate in medicinal chemistry .

Comparative Analysis with Related Compounds

Structural Comparison with Related Derivatives

It is important to distinguish tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate from similar compounds that may appear in literature:

CompoundCAS NumberMolecular FormulaKey Structural Difference
tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate848500-12-9C₁₅H₂₂BrN₃O₂Lacks the methylene linker between pyridine and piperidine
tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-3-yl)(methyl)carbamate1289385-81-4C₁₆H₂₄BrN₃O₂Contains N-methyl group and substitution at position 3 of piperidine
tert-Butyl methyl(piperidin-4-yl)carbamate108612-54-0C₁₁H₂₂N₂O₂Lacks the bromopyridine moiety; contains N-methyl group

These structural differences can significantly affect the reactivity, biological activity, and application of these compounds .

Structure-Activity Relationship Considerations

The presence of the methylene linker in tert-Butyl 1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ylcarbamate, as opposed to the direct connection in tert-Butyl (1-(6-bromopyridin-2-yl)piperidin-4-yl)carbamate, introduces greater conformational flexibility. This structural difference may influence:

  • Binding affinity to biological targets

  • Metabolic stability

  • Physicochemical properties such as solubility and lipophilicity

  • Synthetic utility in various chemical transformations

SupplierProduct NumberPurityPackage SizePrice Range (USD)
Matrix Scientific08139697%1g414
AK Scientific9589ADNot specified1g608
CrysdotCD1114951295+%5g862
A1 Biochem Labs657531595%5g1050

These price variations reflect differences in purity, quantity, and supplier-specific factors .

Hazard CategoryStatements
Acute Toxicity, oralCategory 4 (H302: Harmful if swallowed)
Acute Toxicity, dermalCategory 4 (H312: Harmful in contact with skin)
Acute Toxicity, inhalationCategory 4 (H332: Harmful if inhaled)

These classifications necessitate appropriate handling precautions in laboratory and industrial settings .

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